2-({2-nitro-4-[(E)-(2-{4-nitro-2-[(4-phenylpiperidin-1-yl)sulfonyl]phenyl}hydrazinylidene)methyl]phenyl}sulfanyl)-1,3-benzothiazole
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Overview
Description
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This particular compound features a benzothiazole core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route often includes the following steps:
Formation of Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Nitro Groups: Nitration of the benzothiazole core is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of Sulfonyl and Piperidine Groups: The sulfonyl and piperidine groups are introduced through nucleophilic substitution reactions, often using sulfonyl chlorides and piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving hydrazine derivatives and aldehydes.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro groups, to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core and the phenyl rings.
Condensation: The hydrazine moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. Major products formed from these reactions include amino derivatives, hydrazones, and substituted benzothiazoles.
Scientific Research Applications
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Pharmaceutical Research: It is explored for its potential use in drug formulations targeting various diseases, including infectious diseases and inflammatory conditions.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a simpler structure but similar biological activity.
Ritonavir: An antiretroviral drug that also contains a thiazole ring but has a different mechanism of action.
Abafungin: An antifungal drug with a thiazole core, used for its broad-spectrum antifungal activity.
The uniqueness of 2-({2-NITRO-4-[(E)-(2-{4-NITRO-2-[(4-PHENYLPIPERIDIN-1-YL)SULFONYL]PHENYL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL}SULFANYL)-1,3-BENZOTHIAZOLE lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C31H26N6O6S3 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-4-nitro-2-(4-phenylpiperidin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C31H26N6O6S3/c38-36(39)24-11-12-26(30(19-24)46(42,43)35-16-14-23(15-17-35)22-6-2-1-3-7-22)34-32-20-21-10-13-29(27(18-21)37(40)41)45-31-33-25-8-4-5-9-28(25)44-31/h1-13,18-20,23,34H,14-17H2/b32-20+ |
InChI Key |
YUWXBJBTLMJOCC-UZWMFBFFSA-N |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-] |
Origin of Product |
United States |
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